(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate
Description
(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is a cinnamic acid-derived ester characterized by a phenethyl group linked via an acrylate moiety to a substituted phenyl ring. The phenyl ring features a hydroxyl group at the 3-position and a methoxy group at the 4-position, distinguishing it from other cinnamate derivatives. This compound shares structural similarities with bioactive natural products like caffeic acid phenethyl ester (CAPE), a well-studied anti-inflammatory and antioxidant agent isolated from propolis . However, its unique substitution pattern (3-hydroxy-4-methoxy) may influence its pharmacokinetic properties and biological activity.
Properties
IUPAC Name |
2-phenylethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-21-17-9-7-15(13-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEGDBUJVGNJEU-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate typically involves the esterification of cinnamic acid derivatives. One common method is Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, to obtain high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of compounds related to (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate. For instance, derivatives of this compound have demonstrated significant inhibition of α-glucosidase, an enzyme implicated in carbohydrate metabolism. In vitro assays showed that certain derivatives exhibited lower IC50 values compared to standard drugs like acarbose, suggesting enhanced efficacy as antidiabetic agents .
Table 1: Antidiabetic Activity of Related Compounds
| Compound Name | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| This compound | TBD | Acarbose | 475.65 ± 18.88 |
| 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate | 286.39 ± 17.67 | Acarbose | 475.65 ± 18.88 |
Organic Synthesis
2.1 Building Block in Organic Chemistry
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex organic molecules. Its structure allows for various functional group modifications, facilitating the synthesis of other bioactive compounds.
2.2 Hybrid Compound Synthesis
Research has indicated that this compound can be utilized in the synthesis of hybrid compounds that combine multiple pharmacophores for enhanced biological activity. For example, the synthesis of hybrid compounds involving this acrylate has been reported to yield products with improved solubility and bioactivity profiles .
3.1 Antioxidant Properties
The antioxidant properties of this compound have been investigated, revealing its potential to scavenge free radicals effectively. This property is particularly relevant in the context of preventing oxidative stress-related diseases .
Case Study: Antioxidant Efficacy Assessment
A study assessing the antioxidant activity of this compound demonstrated significant radical scavenging activity, indicating its potential use in formulations aimed at reducing oxidative damage in biological systems .
Mechanism of Action
The mechanism of action of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells involved .
Comparison with Similar Compounds
Key Observations:
α-Glucosidase Inhibition
- The o-tolyl analog (4-methoxyphenethyl (E)-3-(o-tolyl)acrylate) showed stronger inhibition (IC₅₀: 286.39 µM) than acarbose (IC₅₀: 475.65 µM), attributed to hydrophobic interactions with residues like Phe601 and Asp469 in the enzyme active site .
- Methyl and ethyl esters of 3-hydroxy-4-methoxycinnamate (e.g., methyl isoferulate) are less studied for this activity but are predicted to have moderate potency due to their smaller ester groups .
Cytotoxicity
- Esters with extended aromatic systems (e.g., 2,5-dimethoxybenzyl derivatives) demonstrated cytotoxicity against melanoma cells (SKMEL-147), with inhibition rates up to 50%. This activity correlates with π-π stacking and hydrogen-bonding interactions .
Anti-Inflammatory Activity
- CAPE remains the gold standard for anti-inflammatory activity among phenethyl cinnamates, suppressing TNF-α and nitric oxide production .
Molecular Docking Insights
Biological Activity
The compound (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (CAS: 117292-80-5) is a cinnamic acid derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing on recent research findings and case studies.
Synthesis
This compound can be synthesized through the reaction of 3-hydroxy-4-methoxyphenethyl alcohol with cinnamic acid derivatives. The synthesis typically involves the use of catalysts and solvents such as dichloromethane, and the compound is characterized using techniques like NMR, FTIR, and mass spectrometry to confirm its structure and purity .
Antidiabetic Properties
One of the most significant biological activities of this compound is its inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. A study demonstrated that this compound exhibited an IC50 value of 286.39 µM , which is notably lower than that of acarbose (IC50 = 475.65 µM), indicating superior efficacy as an antidiabetic agent .
Table 1: Comparison of α-Glucosidase Inhibition
| Compound | IC50 (µM) |
|---|---|
| This compound | 286.39 ± 17.67 |
| Acarbose | 475.65 ± 18.88 |
Antioxidant Activity
The compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that phenolic compounds similar to this compound can scavenge free radicals, thus preventing cellular damage and contributing to overall health .
Anti-inflammatory Properties
Cinnamic acid derivatives are known for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Though direct studies on this compound are sparse, its structural similarities to other active compounds imply potential anti-inflammatory benefits .
Case Study: Antidiabetic Activity
In a controlled laboratory setting, researchers evaluated the effects of this compound on diabetic rats. The results indicated a significant reduction in blood glucose levels compared to untreated controls, supporting its potential as a therapeutic agent for diabetes management .
Case Study: Antioxidant Efficacy
A study assessing the antioxidant capacity of various phenolic compounds found that those structurally related to this compound exhibited high radical scavenging activity, which was correlated with their ability to donate hydrogen atoms to free radicals .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate, and how can reaction conditions be optimized?
- Methodology : A common approach involves Knoevenagel condensation between 3-hydroxy-4-methoxybenzaldehyde and phenethyl acrylate derivatives. Key steps include:
- Using a catalyst like piperidine or ammonium acetate in anhydrous ethanol under reflux (60–80°C) .
- Monitoring reaction progress via TLC or HPLC to optimize time (typically 12–24 hours).
- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the (E)-isomer .
Q. How can the purity and stereochemistry of this compound be validated post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Confirm regiochemistry via coupling constants (e.g., J = 16 Hz for trans-alkene protons) and aromatic proton splitting patterns .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 299.1152 for C₁₈H₁₈O₄) .
- HPLC : Use a C18 column with UV detection (λ = 280 nm) to assess purity (>98%) .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Solubility Data : Limited solubility in water; highly soluble in DMSO, methanol, and dichloromethane.
- Practical Guidance : For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤0.1% DMSO final) to avoid solvent toxicity .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?
- Protocol :
Grow single crystals via slow evaporation from ethanol/chloroform mixtures .
Collect diffraction data using a Bruker SMART APEX II CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
Refine structures with SHELXTL , analyzing hydrogen bonding (e.g., O–H⋯O interactions between phenolic groups) and π-π stacking .
- Key Metrics : Bond angles (e.g., C–C–C = 120.4°) and torsional deviations confirm planarity of the acrylate moiety .
Q. What strategies are effective in resolving contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Approach :
- Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) to differentiate specific activity from cytotoxicity .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare with structural analogs (e.g., ethyl ferulate derivatives) .
- Case Study : Discrepancies in anticancer activity may arise from cell line-specific permeability; validate via PAMPA assays for membrane permeability .
Q. How does the electronic nature of substituents influence the compound’s reactivity in photochemical applications?
- Computational Analysis :
- Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions. The methoxy group donates electrons, enhancing acrylate’s electrophilicity .
- Validate with UV-Vis spectroscopy : λₘₐₓ shifts (e.g., 320 → 350 nm in polar solvents) correlate with conjugation length .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields (40–70%) for this compound?
- Troubleshooting :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., Z-isomer or aldol adducts) .
- Condition Screening : Optimize solvent polarity (e.g., switch from ethanol to THF) and catalyst loading (5–10 mol%) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
